molecular formula C9H10BrNO B2882746 2-Bromo-6-(oxolan-3-yl)pyridine CAS No. 1159822-10-2

2-Bromo-6-(oxolan-3-yl)pyridine

Cat. No.: B2882746
CAS No.: 1159822-10-2
M. Wt: 228.089
InChI Key: CVZVBHZEUCVHTN-UHFFFAOYSA-N
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Description

2-Bromo-6-(oxolan-3-yl)pyridine is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol It is a brominated pyridine derivative, where the bromine atom is positioned at the second carbon of the pyridine ring, and an oxolan-3-yl group is attached to the sixth carbon

Scientific Research Applications

2-Bromo-6-(oxolan-3-yl)pyridine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(oxolan-3-yl)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 6-(oxolan-3-yl)pyridine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(oxolan-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products include azido, thio, or alkoxy derivatives of the pyridine ring.

    Coupling Reactions: Biaryl compounds with various functional groups.

    Oxidation and Reduction Reactions: Lactones or diols derived from the oxolan-3-yl group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and an oxolan-3-yl group, which confer distinct reactivity and potential for diverse applications in synthetic chemistry and biological research. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

2-bromo-6-(oxolan-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZVBHZEUCVHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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